molecular formula C17H21N5OS B2623380 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(phenethylthio)-4H-1,2,4-triazole CAS No. 1014094-79-1

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(phenethylthio)-4H-1,2,4-triazole

Cat. No.: B2623380
CAS No.: 1014094-79-1
M. Wt: 343.45
InChI Key: PCNWHXFAHIFPBH-UHFFFAOYSA-N
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Description

“4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(phenethylthio)-4H-1,2,4-triazole” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(phenethylthio)-4H-1,2,4-triazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the triazole ring: Using cyclization reactions involving hydrazides and isothiocyanates.

    Substitution reactions: Introducing the ethyl, methoxy, and phenethylthio groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole or pyrazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenethylthio or methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or organometallic compounds.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Possible use as a drug candidate due to its triazole structure, which is common in many bioactive molecules.

    Biological Probes: Utilized in research to study biological pathways.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Polymers: Incorporation into polymer structures for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In pharmaceuticals, it might involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds with similar triazole structures.

    Pyrazole derivatives: Compounds with similar pyrazole rings.

Uniqueness

The unique combination of the triazole and pyrazole rings, along with the specific substituents (ethyl, methoxy, phenethylthio), may confer unique biological or chemical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-4-22-15(14-12-21(2)20-16(14)23-3)18-19-17(22)24-11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNWHXFAHIFPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCC2=CC=CC=C2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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